![molecular formula C10H17N5O B1491409 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1247808-62-3](/img/structure/B1491409.png)
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Overview
Description
1-(4-(Aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, or AMPT, is a synthetic organic compound with a variety of potential applications in scientific research and laboratory experiments. It is a member of the piperidine family of compounds, and is related to other nitrogen-containing heterocyclic molecules. AMPT has a wide range of uses, including as a reagent in organic synthesis, as a tool in the study of biological systems, and as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
The compound 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one and its derivatives have been synthesized and characterized for various scientific applications. For instance, Govindhan et al. (2017) synthesized a related compound using click chemistry approach, highlighting its potential in drug discovery through spectroscopic characterization and crystal structure analysis. The cytotoxicity and molecular docking studies further elucidate its pharmacokinetic nature and potential biological applications Govindhan et al., 2017.
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial and antifungal potential of compounds with the aminomethylpiperidinyl and triazolyl ethanone structure. Pitucha et al. (2005) explored the antibacterial activities of 1-aminomethyl derivatives of triazoline-thione, indicating the relevance of such structures in developing antimicrobial agents Pitucha et al., 2005. Similarly, Rameshbabu et al. (2019) synthesized triazole-thiazolidine clubbed heterocyclic compounds showing promising antimicrobial behavior Rameshbabu et al., 2019.
Corrosion Inhibition
The compound and its derivatives have also been evaluated for their effectiveness in corrosion inhibition. Raj and Rajendran (2013) investigated the inhibiting effect of piperidine derivatives on the corrosion of brass in natural seawater, showcasing the compound's potential in protecting metals against corrosion Raj & Rajendran, 2013.
Antitumor and Antifungal Agents
Furthermore, compounds containing the aminomethylpiperidinyl and triazolyl ethanone structure have been explored for their antitumor and antifungal activities. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols showing effects on tumor DNA methylation, indicating potential antitumor applications Hakobyan et al., 2020. Additionally, compounds with oxime ether and phenoxyl pyridinyl moiety have shown significant fungicidal activities, suggesting their use as antifungal agents Bai et al., 2020.
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-5-9-1-3-14(4-2-9)10(16)6-15-8-12-7-13-15/h7-9H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOWBAVHIWUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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